Spectral Resolution: A Minimum [M+4] Mass Shift for Unambiguous Peak Integration
Unlike Posaconazole-d4, which provides a minimum [M+3] mass shift from unlabeled posaconazole for parent drug quantification [1], O-Benzyl Posaconazole-4-hydroxyphenyl-d4 offers a larger [M+4] mass difference from its unlabeled counterpart (O-Benzyl Posaconazole-4-hydroxyphenyl). This increased mass separation is critical when analyzing complex matrices or when the impurity's isotopic distribution may overlap with the internal standard signal, ensuring unambiguous peak assignment and reducing the risk of spectral interference .
| Evidence Dimension | Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | [M+4] (minimum separation) |
| Comparator Or Baseline | Posaconazole-d4: [M+3] (minimum separation) |
| Quantified Difference | +1 Da of additional mass separation |
| Conditions | General principle of stable isotope labeling for LC-MS/MS; consistent with industry standards for antifungal TDM applications [2]. |
Why This Matters
This superior spectral resolution minimizes the potential for signal cross-talk and ensures more reliable quantitative data, a key factor in selecting an internal standard for regulated bioanalysis.
- [1] Sigma-Aldrich Corporation. Cerilliant Introduces Snap-N-Spike Stable-Labeled Internal Standards Of Antifungal Agents. BioSpace. 2015. View Source
- [2] Jenkins N, et al. Simultaneous determination of voriconazole, posaconazole, itraconazole and hydroxy-itraconazole in human plasma using LCMS/MS. Clinical Biochemistry. 2018. View Source
